molecular formula C16H24N2O2 B2631238 1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one CAS No. 2320862-06-2

1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one

Katalognummer: B2631238
CAS-Nummer: 2320862-06-2
Molekulargewicht: 276.38
InChI-Schlüssel: RPYCPZZZQLGZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclic Core Architecture: Azabicyclo[3.2.1]octane Scaffold Topology

The 8-azabicyclo[3.2.1]octane scaffold forms the central bicyclic framework of the molecule. Its topology is defined by a bridged bicyclic system with three bridge segments: two carbons (C1–C2), two carbons (C2–C3), and one carbon (C3–C4), as per the bicyclo[3.2.1] notation. The nitrogen atom occupies the bridgehead position at C8, introducing asymmetry and altering electron distribution relative to carbocyclic analogues like norbornane. The bridged structure imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, particularly at the bridgehead nitrogen.

Comparative analysis with related azabicyclo systems reveals that the [3.2.1] scaffold exhibits intermediate rigidity between smaller bicyclo[2.2.1] systems (e.g., norbornane derivatives) and larger bicyclo[4.3.1] frameworks. This balance enables conformational restriction while retaining sufficient flexibility for molecular recognition in biological contexts. The nitrogen’s lone pair occupies an axial orientation relative to the bicyclic plane, creating a dipole moment that influences intermolecular interactions. X-ray crystallographic data for analogous compounds show bond lengths of approximately 1.47 Å for the C–N bridgehead bond, shorter than typical C–N single bonds due to partial double-bond character from hyperconjugation.

Exocyclic Methylidene Group Stereoelectronic Properties

The 3-methylidene substituent (–CH₂) introduces a planar, sp²-hybridized carbon center adjacent to the bicyclic core. Natural Bond Orbital (NBO) analyses of similar systems indicate significant σ(C–H) → π*(C=C) hyperconjugation, which stabilizes the methylidene group by approximately 6–8 kcal/mol. This conjugation shortens the exocyclic C–C bond to 1.34 Å (vs. 1.54 Å for typical C–C single bonds) and increases the Wiberg bond order to 1.25.

The methylidene group’s orientation relative to the bicyclic system creates distinct stereoelectronic environments. When the CH₂ plane aligns parallel to the bridgehead N–C bond, π-π interactions between the methylidene π-system and the nitrogen lone pair occur, reducing basicity by ~1 pKa unit compared to non-conjugated analogues. This alignment also induces deshielding of proximal protons, evidenced by upfield shifts of 0.3–0.5 ppm in ¹H NMR spectra. Alternative conformations where the methylidene rotates 90° relative to the bicyclic plane exhibit reduced hyperconjugation but minimize steric clashes with the piperidine-carbonyl substituent.

Piperidine-Carbonyl Substituent Conformational Dynamics

The 4-(8-carbonyl)piperidin-1-yl substituent adopts chair conformations modulated by allylic strain between the carbonyl oxygen and the acetyl side chain. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers:

  • Conformer A : Carbonyl oxygen equatorial, minimizing steric interactions with the bicyclic core (ΔG = 0.0 kcal/mol)
  • Conformer B : Carbonyl oxygen axial, enabling n(O)→σ*(C–N) hyperconjugation (ΔG = +1.2 kcal/mol)

The energy barrier for interconversion between these conformers is 8.3 kcal/mol, corresponding to a half-life of ~10 ms at 298 K. The carbonyl group’s electron-withdrawing effect polarizes the adjacent C–N bond, increasing its Wiberg bond order from 0.89 in non-carbonyl analogues to 0.96. This polarization enhances rotational restriction, making the piperidine ring adopt a locked chair conformation in 78% of molecular dynamics trajectories over 100 ns simulations.

Acetyl-Terminated Side Chain Electronic Interactions

The terminal acetyl group (–COCH₃) engages in resonance-assisted hydrogen bonding (RAHB) with the piperidine nitrogen. NBO analysis shows charge transfer from the nitrogen lone pair to the acetyl π*(C=O) orbital, with second-order perturbation energies of 12.5 kcal/mol. This interaction:

  • Reduces the acetyl carbonyl stretching frequency by 25 cm⁻¹ in IR spectra
  • Increases the C=O bond length from 1.21 Å to 1.24 Å
  • Stabilizes the s-cis conformation of the acetyl group by 3.8 kcal/mol relative to s-trans

Eigenschaften

IUPAC Name

1-[4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-14-3-4-15(10-11)18(14)16(20)13-5-7-17(8-6-13)12(2)19/h13-15H,1,3-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYCPZZZQLGZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one involves several steps, starting from acyclic starting materials that contain the necessary stereochemical information. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through a series of stereocontrolled reactions . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane (CAS: 273207-57-1)

  • Key Differences :
    • Lacks the piperidine-acetyl substituent.
    • Includes a tert-butoxycarbonyl (Boc) protecting group on the bicyclic nitrogen.
  • Relevance : Serves as a precursor for synthesizing functionalized azabicyclo derivatives, highlighting the synthetic versatility of the bicyclic core .

TC-1698 and TC-1709

  • Structures: 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) and 2-(3-pyridyl)-1-azabicyclo[3.2.1]octane (TC-1709).
  • Key Differences :
    • Replace the methylidene group with pyridyl substituents.
    • Exhibit high affinity for α4β2 nicotinic acetylcholine receptors (Ki = 0.78 nM and 2.5 nM, respectively).
  • Implications : Demonstrates how substituents on the azabicyclo system critically influence receptor binding .

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

  • Key Differences :
    • Substituted with a fluoronitrophenyl group instead of methylidene.
    • Adopts a chair conformation in the bicyclo ring, with a dihedral angle of 86.59° between aromatic and piperidine planes.
  • Synthetic Utility: Used as an intermediate for oxazolidinone derivatives, emphasizing the role of azabicyclo systems in drug synthesis .

Functional Analogues with Piperidine-Acetyl Motifs

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one

  • Key Differences: Replaces the azabicyclo core with a thiazol-dihydroisoxazol-piperidine scaffold.

1-[8-[(E)-3-(4-Ethoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one hydrochloride

  • Key Differences :
    • Contains a diazabicyclo[3.2.1]octane system (two nitrogen atoms).
    • Features a propenyl-ethoxyphenyl substituent, linked to antifungal or antibacterial activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound 8-azabicyclo[3.2.1]octane 3-methylidene, piperidin-1-yl-ethanone Not reported N/A
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Boc-protected N, 3-methylidene Synthetic intermediate
TC-1698 1-azabicyclo[3.2.2]nonane 3-pyridyl α4β2 nAChR antagonist (Ki=0.78 nM)
1-(4-(4-(5-Phenyl-dihydroisoxazol)thiazol)piperidinyl)-ethanone Piperidine-thiazol-dihydroisoxazol Acetyl, thiazol-dihydroisoxazol Fungicide

Biologische Aktivität

The compound 1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one is a derivative of the 8-azabicyclo[3.2.1]octane structure, which has been studied for its potential biological activities, particularly as a mu-opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Mu-Opioid Receptor Antagonism

Research indicates that compounds related to the 8-azabicyclo[3.2.1]octane structure exhibit significant activity as mu-opioid receptor antagonists. These compounds can selectively block the effects of opioids, potentially alleviating opioid-induced side effects such as constipation without compromising analgesic efficacy. This characteristic is particularly beneficial in treating conditions associated with opioid use, including opioid-induced bowel dysfunction (OBD) .

Metabolic and CNS Disorders

The phenylpiperidine component of the compound has been linked to various pharmacological effects:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This inhibition may aid in managing metabolic syndrome, type 2 diabetes, and obesity-related disorders .
  • Central Nervous System (CNS) Effects : The compound's structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate neurotransmitter systems .

Anticancer Properties

Preliminary studies indicate that derivatives of the benzoylpiperidine fragment associated with this compound may possess antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. These compounds act as reversible inhibitors of enzymes involved in cancer cell proliferation, suggesting a potential role in cancer treatment .

Study on Mu-Opioid Antagonism

A study published in Journal of Medicinal Chemistry evaluated several 8-azabicyclo[3.2.1]octane derivatives for their mu-opioid receptor antagonistic properties. Among these, the compound demonstrated a significant IC50 value, indicating effective receptor binding and antagonism .

Metabolic Syndrome Treatment

In another study focusing on metabolic disorders, researchers found that compounds similar to the one inhibited 11β-HSD1 activity in vitro, leading to improved insulin sensitivity in animal models . This suggests that such compounds could be developed into therapeutic agents for metabolic syndrome.

Data Table: Summary of Biological Activities

Activity Mechanism Potential Applications
Mu-opioid receptor antagonismSelective blockade of opioid receptorsPain management without gastrointestinal side effects
Inhibition of 11β-HSD1Modulation of steroid metabolismTreatment of metabolic syndrome
Antiproliferative activityInhibition of cancer cell proliferationCancer therapy

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.